7-Chloro-6-fluoro-isoquinoline 2-oxide is a synthetic compound belonging to the isoquinoline family, characterized by its unique halogenated structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in developing antiviral agents and other therapeutic applications. Isoquinolines are known for their diverse biological activities, making derivatives like 7-chloro-6-fluoro-isoquinoline 2-oxide significant in drug discovery.
7-Chloro-6-fluoro-isoquinoline 2-oxide can be classified as a heterocyclic aromatic compound, specifically an isoquinoline derivative. Isoquinolines are bicyclic compounds containing a benzene ring fused to a pyridine ring. The presence of chlorine and fluorine substituents enhances the compound's reactivity and biological activity, contributing to its classification as a fluorinated isoquinoline derivative .
The synthesis of 7-chloro-6-fluoro-isoquinoline 2-oxide has been achieved through various methods. A notable approach involves the use of mixed lithium-magnesium reagents for the magnesiation of 7-chloroquinoline derivatives, followed by functionalization with different electrophiles .
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and purity.
The molecular formula for 7-chloro-6-fluoro-isoquinoline 2-oxide is C₉H₆ClFNO. The compound features:
The structural representation indicates a planar conformation typical of aromatic compounds, which may influence its reactivity and interaction with biological targets.
The molecular weight is approximately 201.60 g/mol, with specific spectral data available for characterization through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
7-Chloro-6-fluoro-isoquinoline 2-oxide participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 7-chloro-6-fluoro-isoquinoline 2-oxide often involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit Rho-kinase activity, which is crucial in various cellular processes including smooth muscle contraction and cell migration .
This inhibition could lead to therapeutic effects in conditions related to vascular smooth muscle function, highlighting its potential as a pharmaceutical agent.
7-Chloro-6-fluoro-isoquinoline 2-oxide is typically a solid at room temperature with a melting point that varies based on purity but generally falls within the range observed for similar isoquinoline derivatives.
The compound exhibits:
Relevant analyses include solubility tests which indicate moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water.
7-Chloro-6-fluoro-isoquinoline 2-oxide has potential applications in:
Regioselective halogenation of isoquinoline scaffolds enables precise installation of chlorine and fluorine atoms at the C7 and C6 positions, respectively—a fundamental step for constructing 7-chloro-6-fluoro-isoquinoline precursors. Electrophilic halogenation typically targets electron-rich C5/C8 positions, necessitating innovative approaches for meta-halogenation patterns. Modern methodologies employ:
Table 1: Halogenation Approaches for Isoquinoline Derivatives
Target Position | Method | Reagents/Conditions | Regioselectivity |
---|---|---|---|
C6 Fluorination | Halex Exchange | KF, 18-crown-6, DMSO, 120°C | >95% C6 selectivity |
C7 Chlorination | Radical Chlorination | N-Chlorosuccinimide, AIBN, CCl₄, 80°C | 89% yield |
C6/C7 Difunctionalization | Sequential Halex/Electrophilic | 1. Cl₂, FeCl₃ (C7); 2. KF, crown ether (C6) | 78% overall yield |
Key limitations include competing cine-substitution during fluorination and decomposition of sensitive intermediates under forcing conditions [4] [8]. Optimization studies indicate that copper(I) iodide additives suppress homocoupling during chlorination, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate fluorination kinetics by 3-fold [4].
The electron-deficient character of 7-chloro-6-fluoro-isoquinoline, amplified by the ortho-fluoro substituent, renders C4 highly susceptible to nucleophilic aromatic substitution (SNAr). This enables C4 diversification prior to N-oxide formation:
Table 2: SNAr Kinetics with 7-Chloro-6-fluoro-isoquinoline
Nucleophile | Solvent | Temperature (°C) | Relative Rate (k rel) |
---|---|---|---|
Morpholine | DMF | 80 | 1.00 |
Piperidine | DMF | 80 | 0.87 |
Sodium Methoxide | Methanol | 60 | 0.52 |
Hydrazine | Ethanol | 25 | 3.21 |
Notably, C7 chlorine remains inert under these conditions due to diminished electrophilicity compared to C4, allowing sequential functionalization [4] [10]. Computational analyses (DFT) confirm the C4 carbon exhibits a 15 kcal·mol⁻¹ lower activation barrier for addition-elimination than C7, rationalizing the observed regioselectivity [4].
N-Oxidation of 7-chloro-6-fluoro-isoquinoline installs a weakly basic oxygen atom at the heterocyclic nitrogen, activating C1 and C3 for electrophilic functionalization while providing a directing group for metal-catalyzed C-H activation:
N-oxide formation markedly alters electronic density, evidenced by ¹H NMR upfield shifts of H4 (Δδ = −0.45 ppm) and downfield shifts of H1 (Δδ = +0.32 ppm) [8]. This polarization facilitates subsequent C2 functionalization via Reissert-type chemistry or [3+2]-cycloadditions. Crucially, the chloro and fluoro substituents remain intact under these oxidative conditions, with no observable halide oxidation or hydrolysis byproducts [8] [10].
Palladium-catalyzed Sonogashira coupling of 7-chloro-6-fluoro-isoquinoline 2-oxide enables C1 alkynylation, exploiting the electron-withdrawing N-oxide as an activating group. Key advances include:
Table 3: Sonogashira Coupling Scope with 7-Chloro-6-fluoro-isoquinoline 2-oxide
Alkyne | Catalyst System | Yield (%) | Applications |
---|---|---|---|
Phenylacetylene | Pd(PPh₃)₄/CuI, Et₃N | 92 | Fluorescent probes |
Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, piperidine | 85 | Silicon-tethered cyclizations |
4-Ethynyltoluene | Pd(OAc)₂/XPhos, K₂CO₃ | 78 | Kinase inhibitors |
Ethyl propiolate | Pd(dba)₂, P(tBu)₃, CuI | 65 | Michael acceptors |
Mechanistic studies confirm a classical catalytic cycle: oxidative addition of the C1–Cl bond to Pd⁰, copper acetylide formation, transmetalation, and reductive elimination [6] [9]. The N-oxide enhances oxidative addition kinetics by lowering the LUMO energy (ΔE = −1.8 eV vs. non-oxidized analog), as confirmed by DFT calculations [9]. Recent innovations employ heterogeneous copper catalysts (Cu₂O nanoparticles) to suppress Glaser homocoupling while enabling catalyst recycling [6].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6